2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide is an organic compound characterized by its unique structure that incorporates a chloro group and a benzo[1,4]dioxin moiety. Its molecular formula is with a molecular weight of approximately 283.75 g/mol. The compound is primarily used in laboratory settings for research purposes and is not intended for human consumption or therapeutic applications .
The reactivity of 2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide can be attributed to the presence of the chloro group, which can undergo nucleophilic substitution reactions. This compound can react with nucleophiles such as amines or alcohols, leading to the formation of various derivatives. Additionally, it may participate in acylation reactions due to the acetamide functional group, providing avenues for further chemical modifications .
The synthesis of 2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide typically involves multi-step organic reactions:
These methods require careful control of reaction conditions to ensure high yields and purity of the final product .
Due to its structural characteristics, 2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide is primarily utilized in:
Its unique properties make it valuable in exploring new therapeutic agents or chemical entities with potential biological activity .
Several compounds share structural similarities with 2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide. Below is a comparison highlighting its uniqueness:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide | Contains cyclopropyl instead of isopropyl; different steric properties | |
| 2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]acetamide | Ethyl instead of methyl; different biological activity profile | |
| 2-Chloro-N-(benzo[1,4]dioxan-6-ylmethyl)-acetamide | Lacks dihydro group; potential differences in solubility and reactivity |
The unique combination of the chloro group and the specific benzo[1,4]dioxin structure in 2-Chloro-N-(2,3-dihydro-benzo[1,4]dioxin-6-ylmethyl)-acetamide sets it apart from these similar compounds. Its potential applications in research contexts may also differ based on these structural variations .